Mellitic acid hexaanion Mellitic acid hexaanion Mellitic acid hexaanion is the hexacarboxylate anion of mellitic acid. It is a conjugate base of a mellitic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1931144
InChI: InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-6
SMILES:
Molecular Formula: C12O12-6
Molecular Weight: 336.12 g/mol

Mellitic acid hexaanion

CAS No.:

Cat. No.: VC1931144

Molecular Formula: C12O12-6

Molecular Weight: 336.12 g/mol

* For research use only. Not for human or veterinary use.

Mellitic acid hexaanion -

Specification

Molecular Formula C12O12-6
Molecular Weight 336.12 g/mol
IUPAC Name benzene-1,2,3,4,5,6-hexacarboxylate
Standard InChI InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-6
Standard InChI Key YDSWCNNOKPMOTP-UHFFFAOYSA-H
Canonical SMILES C1(=C(C(=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-]

Introduction

Chemical Identity and Basic Properties

Mellitic acid hexaanion is the hexacarboxylate anion of mellitic acid, with the chemical formula C₁₂O₁₂⁶⁻. It is formed through the complete deprotonation of mellitic acid (benzenehexacarboxylic acid), resulting in a benzene ring where each carbon atom is attached to a carboxylate group (COO⁻) . The compound serves as a conjugate base of mellitic acid and represents the fully ionized state of this unique hexacarboxylic acid .

Nomenclature and Identification

The compound has several names in chemical literature, reflecting its structure and properties:

PropertyInformation
Chemical FormulaC₁₂O₁₂⁶⁻
Molecular Weight336.12 g/mol
IUPAC NameBenzene-1,2,3,4,5,6-hexacarboxylate
Common SynonymsMellitate, Mellitate(6-), Mellitic acid(6-)
Parent CompoundMellitic Acid (CID 2334)
PubChem CID22411865

Table 1: Identification and basic properties of mellitic acid hexaanion

Structural Characteristics

Molecular Structure

The mellitic acid hexaanion consists of a central benzene ring with six carboxylate groups arranged in a propeller-like conformation. This three-dimensional arrangement arises from the need to minimize steric interactions between the bulky carboxylate groups .

The structure adopts D₂ point symmetry in crystalline forms, with the carboxylate groups twisted out of the plane of the benzene ring. Crystallographic studies have revealed specific dihedral angles between the benzene ring plane and the carboxylate groups, which vary within the structure . The twist angles reported in mellite crystals show dihedral angles of approximately 70.45° and 53.66° for different carboxylate groups .

Electronic Structure

The hexaanion maintains the aromaticity of the central benzene ring while distributing six negative charges across the structure. The electronic delocalization within the benzene core, combined with the electronegative carboxylate groups, creates a unique electronic environment that contributes to its stability and reactivity patterns.

Historical Context

Mellitic acid, the parent compound of the hexaanion, was first discovered in 1799 by Martin Heinrich Klaproth in the mineral mellite (also known as honeystone), which is the aluminum salt of mellitic acid . The name "mellitic" derives from the Latin word for honey (mel), reflecting the honey-like color of the natural mineral .

The hexaanion itself has been the subject of more recent research, particularly in the fields of coordination chemistry and materials science, where its multiple coordination sites have proven valuable for creating complex metal-organic structures.

Coordination Chemistry

Metal Binding Properties

The mellitic acid hexaanion (often abbreviated as "mel" in scientific literature) functions as a versatile multidentate ligand in coordination chemistry . With six carboxylate groups, each capable of binding to metal ions through various coordination modes (monodentate, bidentate, or bridging), it can form diverse coordination compounds:

Coordination ModeDescriptionTypical Metal Ions
MonodentateSingle oxygen atom from one carboxylate coordinates to a metalAlkali metals, transition metals
Bidentate chelatingBoth oxygen atoms from one carboxylate coordinate to a single metalTransition metals
BridgingCarboxylate group connects two metal centersMixed metal systems

Table 2: Coordination modes of mellitic acid hexaanion

Mixed Metal Coordination Polymers

Research has demonstrated that the mellitic acid hexaanion can link metal ions into extensively connected coordination polymers with interesting structural and magnetic properties . Particularly significant are the mixed alkali metal/transition metal coordination polymers synthesized under hydrothermal conditions (473 K).

A series of isostructural 3-dimensional mixed alkali metal/transition metal polymers have been reported with the general formula M₂[M′₂(mel)(OH₂)₂], where:

CompoundFormulaMetal Components
1aK₂[Mn₂(mel)(OH₂)₂]K/Mn
1bK₂[Co₂(mel)(OH₂)₂]K/Co
1cK₂[Ni₂(mel)(OH₂)₂]K/Ni
2aRb₂[Mn₂(mel)(OH₂)₂]Rb/Mn
2bRb₂[Co₂(mel)(OH₂)₂]Rb/Co
2cRb₂[Ni₂(mel)(OH₂)₂]Rb/Ni
3(NH₄)₂[Co₂(mel)(OH₂)₂]NH₄/Co

Table 3: Mixed metal coordination polymers containing mellitic acid hexaanion

These coordination polymers incorporate distorted 2-dimensional magnetic hexagonal nets with a honeycomb topology that are formed exclusively by metal-carboxylate-metal bridging interactions .

Magnetic Properties

Magnetic Behavior in Coordination Networks

The coordination polymers formed between mellitic acid hexaanion and paramagnetic transition metal ions display distinctive magnetic properties that have been extensively studied .

Research findings on these magnetic materials include:

  • The Mn(II) and Ni(II) containing phases show magnetic behavior that can be analyzed using Mean Field Theory approaches and modeled using high-temperature series expansion .

  • Co(II) phases exhibit more complex magnetic behavior due to significant spin-orbit coupling effects .

  • The honeycomb topology of the 2-dimensional magnetic hexagonal nets creates unique magnetic exchange pathways between metal centers.

Structure-Property Relationships

The magnetic properties of these materials are intrinsically linked to their structural features:

Structural FeatureMagnetic Effect
Metal-carboxylate-metal bridgesMediate magnetic exchange interactions
Inter-layer spacingInfluences 3D magnetic ordering
Metal ion typeDetermines fundamental magnetic behavior (Mn²⁺, Co²⁺, Ni²⁺)
Honeycomb topologyCreates specific magnetic lattice geometries

Table 4: Structure-property relationships in mellitic acid hexaanion-based magnetic materials

Geological and Environmental Significance

Natural Occurrence in Minerals

The mellitic acid hexaanion is a key structural component of the mineral mellite, which has the chemical formula Al₂[C₁₂O₁₂]·18H₂O . Mellite is a rare organic mineral that forms in lignite and brown coal deposits and represents one of the few naturally occurring minerals containing a benzene ring .

Formation Processes

The presence of mellitic acid and its hexaanion in geological settings has important implications for understanding carbon transformation processes:

  • It is believed to form through the oxidative degradation of carbonaceous material (such as coal) over geological time periods .

  • Mellitic acid can be prepared by the oxidation of pure carbon, graphite, or hexamethylbenzene through processes that mimic natural oxidative degradation .

  • The oxidation pathway likely involves progressive carboxylation of aromatic carbon structures, with mellitic acid representing a stable end product of this oxidation sequence .

Synthetic Approaches Mimicking Natural Processes

Researchers have developed "geomimetic" approaches to synthesize mellite by crystallizing the mellitic acid hexaanion with aluminum salts, replicating natural mineral formation processes . These studies provide insights into how this unique organic-inorganic hybrid mineral might form in nature.

The synthetic process typically involves:

  • Preparation of the hexaanion by treating mellitic acid with six equivalents of KOH

  • Mixing with Al₂(SO₄)₃·18H₂O in aqueous solution

  • Crystallization to form synthetic mellite identical to the natural mineral

Applications in Materials Science

Metal-Organic Frameworks and Coordination Polymers

The exceptional binding capabilities of mellitic acid hexaanion make it valuable for designing advanced materials:

  • The extensive family of isostructural 3-dimensional mixed alkali metal/transition metal polymers demonstrates the versatility of this ligand in creating frameworks with tunable properties .

  • The ability to form honeycomb-like structures creates materials with potential applications in molecular separation, catalysis, and magnetic devices.

Analytical Considerations

Spectroscopic Properties

Infrared spectroscopy provides valuable information about mellitic acid hexaanion and its coordination compounds:

  • The hexaanion shows characteristic symmetric and asymmetric carboxylate stretches at approximately 1531 and 1433 cm⁻¹, respectively .

  • When incorporated into mellite minerals or synthetic analogs, a weak carbonyl group stretch at around 1689 cm⁻¹ can be observed, which is close to the value of 1693 cm⁻¹ for mellitic acid .

  • These spectroscopic features allow for identification and characterization of mellitic acid hexaanion in various compounds and materials.

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